tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1375474-56-8
VCID: VC2578557
InChI: InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
SMILES: CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

CAS No.: 1375474-56-8

Cat. No.: VC2578557

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate - 1375474-56-8

Specification

CAS No. 1375474-56-8
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
Standard InChI Key OZZNHBFVIKADTH-UHFFFAOYSA-N
SMILES CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C
Canonical SMILES CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

Basic Chemical Information

tert-Butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate possesses the following key chemical properties:

PropertyValue
CAS Number1375474-56-8
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
AppearanceSolid (based on similar compounds)
IUPAC Nametert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
SMILES NotationCC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C
Standard InChIInChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
InChIKeyOZZNHBFVIKADTH-UHFFFAOYSA-N

The compound features a seven-membered diazepine ring fused with a benzene ring, creating the benzodiazepine scaffold. It contains a tert-butyloxycarbonyl group attached to one of the nitrogen atoms (N-4) and a methyl group at the 6-position on the benzene ring .

Structural Characteristics

The structure of tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate consists of:

  • A partially saturated 1,4-benzodiazepine core structure

  • A tert-butyloxycarbonyl (Boc) protecting group at the N-4 position

  • A methyl substituent at the 6-position of the benzene ring

  • A non-aromatic, partially saturated seven-membered diazepine ring

The presence of the Boc protecting group makes this compound particularly useful in organic synthesis, as it allows for selective reactions at other positions while protecting the N-4 amine functionality.

Synthesis Methods

While the search results don't provide a specific synthesis procedure for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, several general approaches for synthesizing related benzodiazepine derivatives can be inferred from similar compounds.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound's most significant application appears to be as a synthetic intermediate in medicinal chemistry. The tert-butyloxycarbonyl protecting group allows for selective chemical transformations while protecting the sensitive nitrogen functionality, making it valuable in multi-step synthetic routes toward more complex bioactive molecules .

Analytical Characterization

Spectroscopic Data

While specific spectroscopic data for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is limited in the search results, similar benzodiazepine derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • The tert-butyl group (typically a singlet at ~1.4-1.5 ppm)

      • The methyl group at C-6 (singlet at ~2.2-2.4 ppm)

      • Aromatic protons of the benzene ring

      • Methylene protons of the diazepine ring

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 262 (M+)

    • Fragmentation patterns typically include loss of the tert-butyl group

  • Infrared Spectroscopy:

    • Characteristic C=O stretching of the carbamate group (~1700 cm⁻¹)

    • N-H stretching vibrations

    • C-H stretching of aromatic and aliphatic groups

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